6-Bromochroman

Description

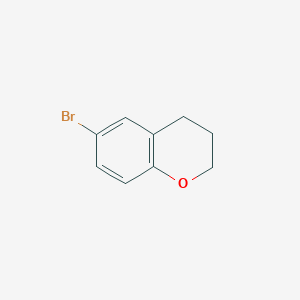

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDABVKWKOIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446075 | |

| Record name | 6-bromochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-78-3 | |

| Record name | 6-Bromochroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromochroman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromochroman

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 6-bromochroman, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

The primary synthetic strategy for obtaining this compound involves the direct electrophilic bromination of the chroman core. The electron-donating nature of the ether oxygen within the dihydropyran ring directs the electrophilic substitution to the para position (C-6) of the benzene ring.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound via electrophilic bromination of chroman.

| Parameter | Value | Notes |

| Reactants | ||

| Chroman | 1.0 eq | Starting material. |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | Brominating agent. A slight excess may be used to ensure complete consumption of the starting material.[1] |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | Sufficient to dissolve starting material | An inert solvent is crucial to prevent side reactions. Other suitable solvents include acetic acid or chloroform.[1][2] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |

| Reaction Time | 1 - 4 hours | The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1] |

| Work-up & Purification | ||

| Washing Agents | Aq. sodium thiosulfate, water, brine | Used to remove excess bromine and other water-soluble impurities.[2] |

| Drying Agent | Anhydrous sodium sulfate or magnesium sulfate | To remove residual water from the organic phase. |

| Purification Method | Column Chromatography | To isolate the pure product from any unreacted starting material or byproducts.[1] |

| Yield | ||

| Expected Yield | ~80% | Based on yields for similar bromination reactions of related chroman derivatives.[3] |

Experimental Protocol

This protocol details the synthesis of this compound via the direct bromination of chroman using N-bromosuccinimide (NBS).

Materials:

-

Chroman

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve chroman (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath while stirring.

-

Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. It is important to maintain the temperature at 0 °C during the addition to control the reaction rate.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material (chroman) is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to the flask. Stir for 10-15 minutes to ensure any remaining bromine is consumed.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway below illustrates the directing effect of the ether oxygen in the chroman ring, leading to the regioselective bromination at the C-6 position.

Caption: Regioselective bromination of the chroman ring.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromochroman, a key intermediate in organic synthesis. The document details its structural and physical characteristics, provides established experimental protocols for its analysis, and includes a workflow for its characterization, designed for professionals in research and development.

Core Physicochemical Properties

This compound, also known by its IUPAC name 6-bromo-3,4-dihydro-2H-chromene, is a halogenated derivative of the chroman scaffold.[1] The chroman structure is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a bromine atom onto this scaffold provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene | [1] |

| CAS Number | 3875-78-3 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)OC1 | [1] |

| InChIKey | KPFDABVKWKOIME-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Data

| Property | Value | Notes | Reference |

| Physical State | Liquid | General observation for similar compounds. | [2] |

| Melting Point | Not available | Data for this specific compound is not readily available. | |

| Boiling Point | Not available | Data for this specific compound is not readily available. | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Based on the nonpolar nature of the brominated hydrocarbon structure. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectral data.

Table 3: Spectroscopic Properties

| Technique | Data and Interpretation | Reference |

| ¹H NMR | Expected signals for aromatic protons (around 6.5-7.5 ppm) and aliphatic protons of the dihydropyran ring (methylene protons, ~1.8-4.5 ppm). | [4][5] |

| ¹³C NMR | Expected signals for aromatic carbons (110-160 ppm) and aliphatic carbons (20-70 ppm). | [6] |

| Mass Spectrometry (MS) | The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by ~2 m/z units. The monoisotopic mass is 211.98368 Da. | [1][7] |

| Infrared (IR) Spectroscopy | Key absorptions are expected for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O ether stretching (~1000-1300 cm⁻¹). | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from standard laboratory procedures for related compounds.

Synthesis of Chroman Derivatives

While a specific protocol for this compound is not detailed in the provided results, a general synthesis can be adapted from methods for similar structures, such as the synthesis of this compound-3-ol from 4-bromophenol.[9] This involves the cyclization of a brominated precursor.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., a derivative of 4-bromophenol) in a suitable solvent.

-

Cyclization: Add the cyclizing agent (e.g., epichlorohydrin or glycidol in the presence of a base) to the solution.[9]

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure chroman derivative.

Melting and Boiling Point Determination

These fundamental techniques are used to assess the purity and identity of a compound.[10]

Methodology for Melting Point Determination:

-

Sample Preparation: Finely grind a small amount of the crystalline sample and pack it into a capillary tube sealed at one end.[10]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[10]

-

Heating and Observation: Heat the sample at a slow, steady rate (1-2 °C per minute) near the expected melting point.[10]

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[10] A sharp melting range typically indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh the sample (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

-

Transfer: Use a Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.[11]

-

Instrument Setup: Place the NMR tube in the spectrometer. For ¹H NMR, use a standard one-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.[11]

-

Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). The number of scans will be significantly higher for ¹³C NMR to achieve a good signal-to-noise ratio.[11]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7]

Methodology (using Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[7]

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Ionization: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

-

Data Analysis: Scan a mass range that includes the expected m/z of the molecular ion (e.g., m/z 100-300).[7] Identify the peak corresponding to the molecular ion. For this compound, look for the characteristic 1:1 isotopic pattern of bromine.[7] Compare the experimental m/z value to the theoretical value.[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.

Caption: Experimental workflow for synthesis and characterization of this compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area.[2][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and avoid breathing vapors or mist.[2]

-

Hazards: Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

References

- 1. This compound | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-bromochroman. The document details predicted spectral data, outlines experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

Data Presentation

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data, alongside the observed mass spectrometry data for this compound.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-5 | ~7.20 | d | J = 2.0 |

| H-7 | ~7.15 | dd | J = 8.4, 2.0 |

| H-8 | ~6.70 | d | J = 8.4 |

| H-2 (OCH₂) | ~4.20 | t | J = 5.2 |

| H-4 (ArCH₂) | ~2.80 | t | J = 6.5 |

| H-3 (CH₂) | ~2.00 | m | - |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-8a | ~154.0 |

| C-4a | ~129.5 |

| C-7 | ~129.0 |

| C-5 | ~128.0 |

| C-8 | ~118.0 |

| C-6 | ~115.0 |

| C-2 | ~66.0 |

| C-4 | ~29.0 |

| C-3 | ~22.0 |

Mass Spectrometry Data

The mass spectrum of this compound is characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2] The molecular weight of this compound is approximately 213.07 g/mol .[3]

| m/z | Interpretation |

| 212/214 | [M]⁺ molecular ion peak corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 133 | [M - Br]⁺, loss of a bromine radical. |

| 131 | [M - Br - H₂]⁺ |

| 103 | Fragmentation of the chroman ring. |

Experimental Protocols

The following sections outline generalized methodologies for acquiring high-quality NMR and mass spectra for chroman derivatives like this compound.

NMR Spectroscopy

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for compounds of this type.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]

-

Pulse Program: A standard one-pulse sequence is typically used.[1]

-

Temperature: 298 K (25 °C).[4]

-

Spectral Width: Approximately 12-15 ppm.[1]

-

Acquisition Time: 2-4 seconds.[4]

-

Relaxation Delay: 1-5 seconds.[4]

-

Number of Scans: 8 to 16 scans are generally sufficient.[4]

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as TMS (δ = 0.00 ppm).

¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[4]

-

Spectral Width: Approximately 200-220 ppm.[1]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).[4]

Mass Spectrometry

Sample Introduction and Ionization

-

Sample Introduction: The this compound sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

-

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.[1]

Mass Analysis and Detection

-

Mass Analyzer: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer such as a quadrupole or time-of-flight (TOF).[1]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[1]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different types of spectroscopic data in the structural elucidation of this compound.

Caption: Relationship of spectroscopic data to structural elucidation.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of 6-Bromochroman derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The chroman scaffold is a privileged structure, and the introduction of a bromine atom at the 6-position can significantly influence the physicochemical and biological properties of the resulting molecules. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative this compound derivative, providing a quantitative snapshot of its solid-state architecture.[1]

| Parameter | 6-Bromo-2-(4-chlorophenyl)chroman-4-one |

| Chemical Formula | C₁₅H₁₀BrClO₂ |

| Formula Weight | 353.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2173(6) |

| b (Å) | 20.7174(14) |

| c (Å) | 6.9035(4) |

| α (°) | 90 |

| β (°) | 99.332(3) |

| γ (°) | 90 |

| Volume (ų) | 1300.83(14) |

| Z | 4 |

| Temperature (K) | 173(2) |

| Radiation (Å) | 0.71073 |

| R-factor (%) | 1.53 |

| CCDC No. | 2154587 |

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the cyclization of a corresponding chalcone. For instance, 6-bromo-2-(4-chlorophenyl)chroman-4-one can be synthesized by heating a mixture of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and piperidine in ethanol.[1] The resulting product is then purified by recrystallization.

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent, such as dichloromethane.[1]

X-ray Data Collection and Processing

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] A series of diffraction images are collected as the crystal is rotated.

The collected raw data are then processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a this compound derivative.

This comprehensive approach, from synthesis to detailed structural analysis, provides invaluable insights for the scientific community, particularly for those in drug discovery and development, aiding in the design of novel therapeutic agents with improved efficacy and specificity.

References

Solubility of 6-Bromochroman in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromochroman in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile of this compound

Based on the general principle of "like dissolves like," the solubility of this compound can be predicted by its structural features. The molecule possesses a polar chroman ring system containing an ether linkage and a non-polar brominated aromatic ring. This dual nature suggests solubility in a range of organic solvents. The expected qualitative solubility is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar ether group of the chroman ring. A related compound, this compound-4-one, is noted to be soluble in several of these solvents, including DMSO, DMF, ethyl acetate, and acetonitrile.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can act as a hydrogen bond donor to the ether oxygen of this compound. Their alkyl chains also provide some non-polar character, aiding in the dissolution of the entire molecule. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of these solvents can interact favorably with the brominated benzene ring of this compound through π-π stacking. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic systems. This compound-4-one is known to be soluble in both dichloromethane and chloroform.[3] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The overall polarity of this compound, due to the ether functional group, is likely too high for significant solubility in purely aliphatic, non-polar solvents. |

| Aqueous | Water | Insoluble | The presence of the large, non-polar brominated aromatic ring and the lack of significant hydrogen bonding capability with water would render it insoluble in aqueous media. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a common and reliable technique for determining the solubility of a solid compound in a solvent.[4]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried this compound residue.

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL).

-

-

Chromatographic Analysis (Preferred Method):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Visualized Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for quantitative solubility determination.

Logical Relationship of Solubility Based on Solvent Polarity

This diagram illustrates the "like dissolves like" principle as it applies to predicting the solubility of this compound.

Caption: Logical relationship of solubility based on polarity.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, a strong predictive understanding can be established based on its molecular structure and the principles of chemical solubility. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with moderate to good solubility in polar protic and aromatic solvents, and poor solubility in non-polar aliphatic and aqueous media. For researchers and drug development professionals requiring precise data, the provided experimental protocol for quantitative solubility determination offers a reliable methodology. This guide serves as a foundational resource for handling this compound in a laboratory and development setting, enabling informed decisions for solvent selection in synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Synthesis of 6-Bromochroman from 4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromochroman, a valuable heterocyclic compound, commencing from the readily available starting material, 4-bromophenol. This document details the synthetic pathway, including experimental protocols for each key step, a summary of quantitative data, and visual representations of the reaction workflow and mechanisms to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted chroman derivative. The chroman scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products, including vitamin E. The presence of a bromine atom at the 6-position offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules for drug discovery and materials science. This guide focuses on a reliable and well-established three-step synthesis route starting from 4-bromophenol.

Overall Synthetic Pathway

The synthesis of this compound from 4-bromophenol is typically achieved through a three-step sequence:

-

O-allylation: A Williamson ether synthesis is employed to react 4-bromophenol with an allyl halide, yielding 4-bromo-1-(allyloxy)benzene.

-

Claisen Rearrangement: The resulting allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to form 2-allyl-4-bromophenol.

-

Cyclization: An acid-catalyzed intramolecular hydroalkoxylation of the ortho-allyl phenol intermediate leads to the formation of the target molecule, this compound.

The overall transformation is depicted in the following workflow diagram:

References

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 6-Bromochroman. The data presented herein is generated through computational prediction methods, offering a valuable reference for the structural elucidation and characterization of this molecule in drug discovery and development workflows. This document also outlines a general experimental protocol for acquiring NMR data, ensuring reproducibility and accuracy in experimental settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral assignment. The numbering convention used for the assignments is detailed in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 4.21 | t | 5.2 |

| H-3 | 2.05 | p | 6.5 |

| H-4 | 2.78 | t | 6.5 |

| H-5 | 6.75 | d | 8.5 |

| H-7 | 7.18 | dd | 8.5, 2.4 |

| H-8 | 7.21 | d | 2.4 |

Solvent: CDCl₃, Frequency: 400 MHz Note: Predicted values are subject to variation based on the prediction algorithm and solvent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| C-2 | 66.5 |

| C-3 | 22.8 |

| C-4 | 29.7 |

| C-4a | 121.8 |

| C-5 | 127.8 |

| C-6 | 115.7 |

| C-7 | 130.5 |

| C-8 | 117.3 |

| C-8a | 154.2 |

Solvent: CDCl₃, Frequency: 100 MHz Note: Predicted values are subject to variation based on the prediction algorithm and solvent effects.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR shift assignments in the tables above.

Figure 1: Structure of this compound with atom numbering.

Standard Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise ratio.

-

The data should be processed with a Fourier transform and the baseline and phase should be corrected manually.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[1]

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[2][3]

-

Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

-

The spectral width is generally set to 200-220 ppm.[3]

-

Data processing involves Fourier transformation, baseline correction, and phase correction.

4. Data Analysis:

-

The chemical shifts (δ) of the signals in both ¹H and ¹³C spectra should be reported in parts per million (ppm) relative to the TMS standard.[1]

-

For the ¹H spectrum, the integration of each signal should be determined to ascertain the relative number of protons.

-

The multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hertz (Hz) should be reported for each signal in the ¹H spectrum.[1]

Logical Workflow for NMR-based Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a synthesized compound like this compound using NMR spectroscopy.

References

Spectroscopic Data for the Structural Confirmation of 6-Bromochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural confirmation of 6-Bromochroman. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols for their acquisition. This information is critical for ensuring the identity and purity of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized in the tables below for clear and easy comparison.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.19 | d | 1H | 2.3 | H-5 |

| 7.14 | dd | 1H | 8.4, 2.3 | H-7 |

| 6.69 | d | 1H | 8.4 | H-8 |

| 4.18 | t | 2H | 5.2 | H-2 |

| 2.76 | t | 2H | 6.5 | H-4 |

| 2.06 | p | 2H | 5.8 | H-3 |

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C-8a |

| 132.0 | C-7 |

| 129.8 | C-5 |

| 124.8 | C-4a |

| 118.5 | C-8 |

| 112.9 | C-6 |

| 66.5 | C-2 |

| 29.2 | C-4 |

| 22.1 | C-3 |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 214 | 98 | [M+2]⁺ |

| 212 | 100 | [M]⁺ |

| 185 | 45 | [M-C₂H₃]⁺ |

| 183 | 48 | [M-C₂H₅]⁺ |

| 134 | 25 | [M-Br]⁺ |

| 104 | 30 | [C₇H₄O]⁺ |

| 78 | 28 | [C₆H₆]⁺ |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 | Medium | C-H (aliphatic) stretch |

| 2880 | Medium | C-H (aliphatic) stretch |

| 1590 | Medium | C=C (aromatic) stretch |

| 1480 | Strong | C=C (aromatic) stretch |

| 1220 | Strong | C-O (ether) stretch |

| 1050 | Medium | C-Br stretch |

| 810 | Strong | C-H (aromatic) bend |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8 to 16 scans.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: For ¹H NMR, integrate the peaks to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shift of each peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

EI-MS Protocol:

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the removal of an electron to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty sample holder.

-

Sample Scan: Place the salt plate with the sample film in the spectrometer and record the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural confirmation of an organic compound like this compound using the spectroscopic methods described.

References

An In-depth Technical Guide to 6-Bromochroman (CAS Number 3875-78-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles the currently available information on 6-Bromochroman (CAS 3875-78-3). It is important to note that while physicochemical properties are reported, detailed experimental spectra, specific synthesis protocols for this exact molecule, and its biological activities have not been extensively characterized in publicly accessible literature. This guide, therefore, draws upon data from structurally related compounds to provide insights into its expected properties and potential applications.

Core Properties of this compound

This compound is a halogenated derivative of the chroman scaffold, a heterocyclic motif present in a variety of biologically active compounds. The presence of a bromine atom on the aromatic ring provides a handle for further synthetic modifications, making it a potentially valuable intermediate in medicinal chemistry and materials science.

Physicochemical Data

The known quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 3875-78-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉BrO | [1][2][3][4][5][6] |

| Molecular Weight | 213.07 g/mol | [1][2][3][4][5][6] |

| Physical Form | Liquid | [4] |

| Boiling Point | 143-144 °C at 18 mmHg | N/A |

| Density | 1.485 g/cm³ | N/A |

| Refractive Index | 1.58 | N/A |

| Purity | Typically ≥97% | [3][5] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the substituted benzene ring and the aliphatic protons of the dihydropyran ring. The aromatic protons will likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The methylene protons of the chroman ring will appear as triplets or multiplets in the regions of δ 2.0-3.0 ppm (C3-H₂) and δ 4.1-4.5 ppm (C2-H₂), and the benzylic protons at C4 will likely be in the range of δ 2.7-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atom attached to the bromine (C6) is expected to have a chemical shift in the range of δ 110-120 ppm. The other aromatic carbons will resonate between δ 115-155 ppm. The aliphatic carbons of the dihydropyran ring are expected in the upfield region, typically with C2 at δ 65-75 ppm, C3 at δ 20-30 ppm, and C4 at δ 20-30 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1260-1200 | Aryl-O stretch (asymmetric) |

| 1075-1020 | Aryl-O stretch (symmetric) |

| ~1070 | C-Br stretch |

1.2.3. Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction, a common fragmentation pattern for chroman derivatives, leading to a significant fragment ion.

Synthesis of this compound

Proposed Synthetic Pathway from 4-Bromophenol

A likely synthesis of this compound would involve the reaction of 4-bromophenol with an allyl halide, such as allyl bromide, followed by a Claisen rearrangement and subsequent cyclization.

Illustrative Experimental Protocol

The following protocol is a generalized procedure adapted from the synthesis of similar chroman structures and should be optimized for the specific synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-Bromo-1-(allyloxy)benzene

-

To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 4-bromo-1-(allyloxy)benzene.

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

-

Heat the 4-bromo-1-(allyloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

-

Maintain the temperature and monitor the rearrangement by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the resulting 2-allyl-4-bromophenol by vacuum distillation or column chromatography.

Step 3: Cyclization to this compound

-

The cyclization of 2-allyl-4-bromophenol to this compound can be achieved through various methods, including acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) or hydroboration-oxidation followed by an intramolecular Mitsunobu reaction. The choice of method will influence the overall yield and purity.

-

For an acid-catalyzed approach, dissolve 2-allyl-4-bromophenol in an appropriate solvent and treat with a catalytic amount of acid.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported. However, the chroman scaffold is a "privileged structure" in medicinal chemistry, and numerous derivatives have exhibited a wide range of pharmacological activities. The introduction of a bromine atom can often enhance the biological potency of a molecule.

Potential as an Anticancer Agent

Chroman derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a bromine atom on the aromatic ring can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets. Some brominated quinoline derivatives, which share structural similarities, have shown notable cytotoxic activity.

One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. It is plausible that this compound or its derivatives could modulate this pathway, a hypothesis that would require experimental validation.

Potential as an Antimicrobial Agent

Various chromene and chromanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8] Halogen substitution, including bromination, has been shown to influence the antimicrobial potency of these compounds.[7] Therefore, it is reasonable to hypothesize that this compound may possess antimicrobial properties, which would need to be confirmed through in vitro screening against relevant microbial strains.

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a readily accessible synthetic intermediate with potential for further functionalization. While its physicochemical properties are partially characterized, a significant gap exists in the literature concerning its detailed spectroscopic analysis, a specific and optimized synthesis protocol, and, most importantly, its biological activity profile.

Future research should focus on:

-

The full spectroscopic characterization of this compound, including detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

-

Development and optimization of a high-yielding, scalable synthesis protocol.

-

A comprehensive biological evaluation, including in vitro screening for anticancer, antimicrobial, and other potential therapeutic activities.

-

If biological activity is identified, subsequent studies should aim to elucidate the mechanism of action and any relevant signaling pathways involved.

This foundational work is necessary to unlock the full potential of this compound as a valuable building block for the development of novel therapeutics and functional materials.

References

- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

6-Bromochroman: A Technical Overview of a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromochroman, a heterocyclic compound that has garnered interest within the scientific community. While detailed biological activity and specific signaling pathway modulations for this compound itself are not extensively documented in publicly available literature, the broader class of chroman derivatives, particularly those with bromine substitution, has demonstrated significant potential in medicinal chemistry. This document will therefore focus on the core physicochemical properties of this compound and extrapolate the potential applications and research avenues based on the activities of structurally related compounds.

Core Compound Properties

The fundamental properties of this compound are essential for its use as a chemical intermediate and a foundational scaffold in the synthesis of more complex molecules. These key quantitative data points are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene | [1] |

| CAS Number | 3875-78-3 | [1] |

The Chroman Scaffold in Drug Discovery

The chroman framework, a fusion of a benzene and a pyran ring, is recognized as a "privileged scaffold" in the field of drug development. This is due to its prevalence in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities. The introduction of a bromine atom at the 6-position, as in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Derivatives of the chroman scaffold have been investigated for several therapeutic applications, including:

-

Anticancer Activity: Certain chromane derivatives have shown potential in the treatment of cancers, such as prostate cancer, by inhibiting key cellular targets.

-

Enzyme Inhibition: The chroman structure has been utilized in the development of inhibitors for various enzymes, including β-lactamases.

-

Neurological Applications: The structural motifs related to chromans are found in compounds being explored for neurological disorders.

Synthesis of this compound Derivatives: A Generalized Approach

While specific protocols for the direct functionalization of this compound are varied, a common strategy in medicinal chemistry involves the synthesis of derivatives from precursors that already contain the brominated chroman core. A generalized workflow for the synthesis of a this compound derivative is presented below. This often starts with a brominated phenolic compound which undergoes cyclization to form the chroman ring, followed by further modifications.

Experimental Protocol: Generalized Synthesis of a this compound Ester Derivative

The following is a representative, generalized protocol for the synthesis of a this compound ester derivative, based on common organic chemistry principles.

Materials:

-

6-Bromo-3-hydroxychroman (starting material)

-

Anhydrous dichloromethane (DCM) as solvent

-

Pyridine or another suitable base

-

An acyl chloride (e.g., acetyl chloride) for esterification

-

Standard laboratory glassware and workup reagents (e.g., hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Bromo-3-hydroxychroman (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound ester derivative.

Potential Signaling Pathway Modulation

Given that chroman derivatives have been investigated as inhibitors of histone acetyltransferases (HATs), a key class of enzymes in epigenetic regulation, it is plausible that novel this compound derivatives could be designed to target similar pathways. HATs play a crucial role in chromatin remodeling and gene transcription, and their dysregulation is implicated in diseases such as cancer.

The diagram below illustrates a simplified signaling pathway involving HATs and histone deacetylases (HDACs) in the regulation of gene expression, a potential area of impact for this compound derivatives.

Conclusion

This compound serves as a valuable building block in the synthesis of a diverse range of molecules with potential therapeutic applications. While direct biological data on this compound is limited, the extensive research into its derivatives underscores the importance of the 6-brominated chroman scaffold in medicinal chemistry. Future research focusing on the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full potential in targeting various disease pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this versatile chemical entity.

References

Methodological & Application

6-Bromochroman: A Versatile Scaffold for Modern Drug Discovery

Application Notes and Protocols for Researchers and Drug Development Professionals

The 6-bromochroman scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique structural features of the chroman ring system, combined with the strategic placement of a bromine atom, provide a valuable handle for synthetic modification and targeted biological activity. These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative data from analogous compounds, and detailed experimental protocols for their synthesis and evaluation.

Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The chroman core is a recurring motif in numerous natural products and synthetic molecules with diverse biological activities.[1]

Anticancer Activity

Table 1: Anticancer Activity of 6-Bromo-Substituted Quinazolin-4(3H)-one Derivatives (Analogs to this compound) [3]

| Compound ID | Substitution | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) |

| Analog 1 | R = Phenyl | 5.23 ± 0.41 | 7.81 ± 0.62 |

| Analog 2 | R = 4-Chlorophenyl | 3.11 ± 0.25 | 4.52 ± 0.36 |

| Analog 3 | R = 4-Methoxyphenyl | 8.94 ± 0.71 | 10.32 ± 0.83 |

| Cisplatin | - | 6.80 ± 0.54 | 8.10 ± 0.65 |

| Doxorubicin | - | 0.45 ± 0.04 | 0.62 ± 0.05 |

| Erlotinib | - | 12.50 ± 1.00 | 15.20 ± 1.22 |

Data represents the half-maximal inhibitory concentration (IC₅₀) and is presented as mean ± standard deviation.

Neuroprotective Effects

Certain chroman derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2] Their mechanisms of action often involve antioxidant properties and the modulation of specific signaling pathways.[2] Coumarin derivatives, which share a similar benzopyranone core with chromans, have demonstrated neuroprotective effects by reducing tau protein aggregation and caspase activity in neuronal cells.[4][5]

Table 2: Neuroprotective Activity of Coumarin Derivatives (Analogs to this compound) [5]

| Compound ID | Tau Aggregation Inhibition EC₅₀ (µM) | Caspase-1 Activity Reduction (%) | Caspase-3 Activity Reduction (%) | Caspase-6 Activity Reduction (%) |

| LMDS-1 | 84 | 45 ± 5 | 52 ± 6 | 48 ± 5 |

| LMDS-2 | 8 | 68 ± 7 | 75 ± 8 | 71 ± 7 |

| LMDS-3 | 21 | 32 ± 4 | 38 ± 4 | 35 ± 4 |

| LMDS-4 | 14 | 55 ± 6 | 61 ± 7 | 58 ± 6 |

EC₅₀ represents the half-maximal effective concentration. Caspase activity reduction is shown as a percentage decrease compared to control at a fixed concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of brominated compounds is an active area of research. Marine alkaloid L-6-bromohypaphorine and its synthetic analogs have been shown to act as agonists of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in anti-inflammatory regulation.[6]

Table 3: Anti-inflammatory Activity of 6-Substituted Hypaphorine Analogs [6]

| Compound ID | α7 nAChR Agonist EC₅₀ (µM) |

| L-6-bromohypaphorine | 80 |

| Methoxy ester of D-6-iodohypaphorine (6ID) | 0.610 |

| Methyl ester of 6-nitrohypaphorine | 14 |

EC₅₀ represents the half-maximal effective concentration for receptor agonism.

Signaling Pathways

The biological activities of chroman derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.[2]

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[2] Chroman derivatives may exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[2]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

MAPK Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[1][7] Dysregulation of this pathway is common in various cancers.[1] Natural products, including flavonoids which are structurally related to chromans, are known to modulate MAPK signaling.[8]

Caption: Postulated modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction for the synthesis of substituted 3-formylchromones.

Materials:

-

Substituted 2-hydroxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol or N,N-dimethylformamide for recrystallization

Procedure:

-

Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (~4 molar equivalents) dropwise to a stirred solution of dry N,N-dimethylformamide (~10 molar equivalents) under an inert atmosphere at 0-10 °C.

-

Stir the mixture for an additional hour at approximately 50 °C to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Add the substituted 2-hydroxyacetophenone to the Vilsmeier reagent.

-

Heat the reaction mixture to 70-90 °C and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or N,N-dimethylformamide) to yield the final product.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of test compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and positive controls) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Generalized workflow for in vitro anticancer activity screening using the MTT assay.

Protocol 3: Neuronal Cell Culture and Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of test compounds against a neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Appropriate cell culture medium and supplements

-

Neurotoxin (e.g., Aβ peptide for Alzheimer's model, MPP+ for Parkinson's model)

-

Test compound stock solution

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

-

Fluorescence microscope or plate reader for specific assays (e.g., caspase activity)

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate plates or dishes. For SH-SY5Y cells, differentiation may be induced with retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Neurotoxin Exposure: Add the neurotoxin to the cell culture medium and incubate for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Mechanistic Studies (Optional): Perform specific assays to investigate the mechanism of neuroprotection, such as measuring reactive oxygen species (ROS) levels, caspase activity, or protein aggregation.

-

Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are generalized and may require optimization for specific applications and laboratory conditions. The biological data presented for analogous compounds is for informational purposes and may not be directly representative of the activity of all this compound derivatives.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] 6-Bromochroman, in particular, serves as a versatile and crucial intermediate for the synthesis of novel therapeutic agents.[2] The presence of the bromine atom provides a functional handle for further molecular elaboration through cross-coupling reactions, while the chroman ring system offers a rigid three-dimensional framework for strategic functionalization to interact with various biological targets.[1] This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and bioactive derivatives from this compound, along with methods for their biological evaluation.

Application Note 1: Synthesis of Key Intermediates from 4-Bromophenol

The synthesis of functionalized chromanols and related structures is a critical step in developing a wide array of therapeutic agents.[3] One efficient approach begins with a readily available brominated starting material, 4-bromophenol, to construct the this compound core. This pre-installs the bromine at the desired position, avoiding potentially low-yield or poorly regioselective bromination steps later in the synthesis.[3]

Synthetic Workflow for this compound-3-ol

The following diagram outlines a common and effective synthetic route starting from 4-bromophenol to produce the valuable intermediate, this compound-3-ol.

References

Application Notes and Protocols for Suzuki Coupling Reaction of 6-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Suzuki coupling reaction with 6-bromochroman, a valuable building block in the synthesis of various compounds of interest in drug discovery and materials science. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2]

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core at the 6-position via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of structure-activity relationships (SAR) in drug development programs. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired 6-arylchroman products.[3] This document outlines common conditions and provides a general protocol for this transformation.

Key Reaction Parameters

Successful Suzuki coupling of this compound depends on several key parameters:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4][5] The choice of catalyst can influence reaction efficiency.

-